H-D-Phe-His-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-OH
CAS No.: 220673-95-0
Cat. No.: VC0013199
Molecular Formula: C161H273N47O47S
Molecular Weight: 3651.297
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 220673-95-0 |
|---|---|
| Molecular Formula | C161H273N47O47S |
| Molecular Weight | 3651.297 |
| IUPAC Name | (2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid |
| Standard InChI | InChI=1S/C161H273N47O47S/c1-21-84(14)126(205-145(240)105(51-58-124(221)222)195-157(252)127(85(15)22-2)206-146(241)106(59-66-256-20)193-137(232)96(42-30-34-63-165)182-138(233)97(43-35-64-177-160(172)173)186-147(242)107(67-79(4)5)199-150(245)110(70-82(10)11)202-152(247)112(73-91-77-176-78-179-91)197-132(227)92(166)72-90-37-25-24-26-38-90)156(251)194-104(50-57-123(219)220)144(239)185-94(40-28-32-61-163)135(230)190-101(47-54-118(169)212)141(236)192-103(49-56-122(217)218)143(238)184-95(41-29-33-62-164)136(231)191-102(48-55-121(215)216)142(237)183-93(39-27-31-60-162)134(229)189-100(46-53-117(168)211)140(235)188-99(45-52-116(167)210)133(228)181-87(17)130(225)180-88(18)131(226)196-113(74-119(170)213)154(249)203-114(75-120(171)214)153(248)187-98(44-36-65-178-161(174)175)139(234)198-108(68-80(6)7)148(243)200-109(69-81(8)9)149(244)201-111(71-83(12)13)151(246)204-115(76-125(223)224)155(250)208-129(89(19)209)158(253)207-128(159(254)255)86(16)23-3/h24-26,37-38,77-89,92-115,126-129,209H,21-23,27-36,39-76,162-166H2,1-20H3,(H2,167,210)(H2,168,211)(H2,169,212)(H2,170,213)(H2,171,214)(H,176,179)(H,180,225)(H,181,228)(H,182,233)(H,183,237)(H,184,238)(H,185,239)(H,186,242)(H,187,248)(H,188,235)(H,189,229)(H,190,230)(H,191,231)(H,192,236)(H,193,232)(H,194,251)(H,195,252)(H,196,226)(H,197,227)(H,198,234)(H,199,245)(H,200,243)(H,201,244)(H,202,247)(H,203,249)(H,204,246)(H,205,240)(H,206,241)(H,207,253)(H,208,250)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H,223,224)(H,254,255)(H4,172,173,177)(H4,174,175,178)/t84-,85-,86-,87-,88-,89+,92+,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,126-,127-,128-,129-/m0/s1 |
| Standard InChI Key | JDWSXVUWDQFRCE-JBNJRNGTSA-N |
| SMILES | CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC2=CC=CC=C2)N |
Introduction
Chemical Identity and Structure
Nomenclature and Basic Properties
H-D-Phe-His-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-OH is a complex peptide identified in various scientific databases. In the PubChem database, this compound is assigned the identifier CID 90471086, with the registry number 220673-95-0 . The peptide is formally recognized under multiple synonyms, including the abbreviated name "(d-Phe11,his12)-sauvagine(11-40)" and the alternative designation "[D-Phe11,His12]-Sauvagine (11-40)" . In scientific literature, particularly in studies focused on corticotropin-releasing factor receptors, the peptide is often referred to as "antisauvagine-30" .
The molecular weight of this peptide has been computed as 3651.2 g/mol, reflecting its substantial size as a 30-amino acid peptide . According to PubChem's records, this compound was first created in the database on February 16, 2015, with the most recent modification date being March 22, 2025 . This peptide represents a significant advancement in pharmacological tools for studying stress mechanisms, as it was specifically designed to provide selectivity between corticotropin-releasing factor receptor subtypes.
Structural Features and Composition
The peptide consists of 30 amino acids with a specific sequence that confers its selectivity and biological activity. The sequence can be represented as FHLLRKMIEIEKQEKEKQQAANNRLLLDTI, with the important distinction that the first amino acid (phenylalanine) is in the D-configuration rather than the natural L-configuration . This sequence contains a diverse array of amino acids, including hydrophobic residues (leucine, isoleucine, phenylalanine), basic residues (arginine, lysine), acidic residues (glutamic acid, aspartic acid), and others that contribute to its structural properties and receptor interactions.
In IUPAC terminology, the full chemical name of the compound is D-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-arginyl-L-lysyl-L-methionyl-L-isoleucyl-L-alpha-glutamyl-L-isoleucyl-L-alpha-glutamyl-L-lysyl-L-glutaminyl-L-alpha-glutamyl-L-lysyl-L-alpha-glutamyl-L-lysyl-L-glutaminyl-L-glutaminyl-L-alanyl-L-alanyl-L-asparagyl-L-asparagyl-L-arginyl-L-leucyl-L-leucyl-L-leucyl-L-alpha-aspartyl-L-threonyl-L-isoleucine . This exhaustive name highlights the precise arrangement of amino acids that constitute the peptide.
The peptide's structure includes key modifications compared to the parent peptide sauvagine, specifically at positions 11 and 12, where D-phenylalanine and histidine have been substituted, respectively . These strategic modifications are crucial for the compound's enhanced selectivity for the CRF2 receptor over the CRF1 receptor.
Development and Design
Historical Context
The development of H-D-Phe-His-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-OH emerged from a specific scientific need to differentiate between corticotropin-releasing factor receptor subtypes. Prior to the development of selective antagonists, researchers faced challenges in distinguishing the roles of CRF1 and CRF2 receptors in stress responses and related physiological processes . Early CRF receptor antagonists lacked selectivity between these receptor subtypes, which limited their utility in investigating subtype-specific functions.
The peptide was developed as part of a strategic effort to create selective antagonists for the CRF2 receptor. This represented an important milestone in stress research, as noted in scientific literature: "An important goal was reached recently when competitive and selective peptide antagonists for CRF2 were developed and shown to bind equally to the a, b, and c variants of CRF2 while having little to no affinity for CRF1 receptors" . This achievement allowed researchers to more precisely investigate the distinct roles of CRF receptor subtypes in stress-related mechanisms.
Rational Design and Optimization
The design strategy for this peptide antagonist was based on careful analysis of amino acid sequences of natural CRF-related peptides, including human/rat CRF (h/rCRF), ovine CRF (oCRF), rat urocortin (rUcn), and sauvagine (Svg) . Scientists observed that these peptides shared high amino acid identity (47%) at the N-terminus but low identity (14%) at the C-terminus, suggesting that modifications to these regions could yield receptor subtype selectivity .
The development process involved systematic modifications to the sauvagine peptide. Specifically, researchers found that truncating the peptide to amino acids 11-40 of sauvagine provided a starting point for a selective antagonist . The affinity and selectivity of this peptide for CRF receptors was further enhanced through strategic amino acid substitutions, particularly replacing dLeu11 with dPhe11 and Glu12 with His12 .
Table 1: Development Pathway of Antisauvagine-30
| Modification Step | Change Made | Result |
|---|---|---|
| Initial truncation | Used fragment 11-40 of sauvagine | Created Svg (11-40) with 54-fold selectivity for CRF2β |
| First substitution | Replaced dLeu11 with dPhe11 | Created [dPhe11]Svg (11-40) with 68-fold selectivity |
| Second substitution | Replaced Glu12 with His12 | Created [dPhe11,His12]Svg (11-40) with 110-fold selectivity |
This systematic approach to peptide modification yielded the final compound, [dPhe11,His12]Svg (11-40), which demonstrated superior selectivity and potency as a CRF2 receptor antagonist compared to earlier iterations .
Pharmacological Properties
Binding Affinity and Selectivity
H-D-Phe-His-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-OH demonstrates remarkable binding properties, particularly in terms of its affinity and selectivity for corticotropin-releasing factor receptor subtypes. Comprehensive binding studies have determined that this peptide exhibits a dissociation constant (Kd) of 1.4 ± 0.4 nM for the mouse CRF2β receptor, indicating high-affinity binding . In contrast, its affinity for the rat CRF1 receptor is substantially lower, with a Kd value of 153.6 ± 33.5 nM .
The selectivity ratio, calculated as the Kd for CRF1 divided by the Kd for CRF2β, is approximately 109.71, indicating that the peptide binds to CRF2β receptors with more than 100-fold greater affinity than to CRF1 receptors . This high degree of selectivity makes this compound particularly valuable as a pharmacological tool for distinguishing between CRF receptor subtypes in experimental settings.
Table 2: Comparative Binding Affinity of CRF Receptor Ligands
| Compound | Kd (mCRF2β) in nM | Kd (rCRF1) in nM | Selectivity Ratio |
|---|---|---|---|
| [dPhe11,His12]Svg (11-40) | 1.4 ± 0.4 | 153.6 ± 33.5 | 109.71 |
| [dPhe11]Svg (11-40) | 3.5 ± 0.2 | 237.3 ± 27.7 | 67.80 |
| Astressin | 4.0 ± 2.3 | 5.7 ± 1.6 | 1.42 |
| α-Helical CRF (9-41) | 6.4 ± 0.9 | 60.3 ± 10.6 | 9.42 |
| Sauvagine (Svg) | 4.5 ± 0.6 | 0.7 ± 0.1 | 0.15 |
As shown in Table 2, the peptide's selectivity ratio significantly exceeds that of other CRF receptor ligands, including astressin (1.42-fold selectivity) and α-helical CRF (9-41) (9.42-fold selectivity) . This comparative analysis underscores the exceptional selectivity of [dPhe11,His12]Svg (11-40) for the CRF2 receptor and explains its prevalence as a tool in research investigating CRF2-specific functions.
Mechanism of Action
Receptor Interactions
H-D-Phe-His-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-OH exerts its effects through competitive antagonism at the corticotropin-releasing factor receptor type 2. This peptide competitively binds to the CRF2 receptor, effectively preventing the binding of endogenous agonists such as CRF and sauvagine . The compound's selective binding is attributed to its unique amino acid sequence, particularly the modifications at positions 11 and 12 (D-phenylalanine and histidine, respectively), which enhance its interaction with the CRF2 receptor binding site while minimizing affinity for the CRF1 receptor .
The binding interaction between this peptide and the CRF2 receptor has been characterized using radioligand binding assays, which have demonstrated the high-affinity, competitive nature of this interaction . Chemical cross-linking studies with radio-labeled peptides have further elucidated the molecular interactions between the peptide and its target receptor, providing insights into the structural basis of its selectivity .
Signaling Pathways
Upon binding to the CRF2 receptor, H-D-Phe-His-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-OH inhibits the activation of downstream signaling cascades that are typically stimulated by CRF and related peptides. The primary signaling pathway affected is the adenylate cyclase-cyclic adenosine monophosphate (cAMP) pathway. Under normal conditions, activation of CRF2 receptors by agonists leads to stimulation of adenylate cyclase, increased production of cAMP, and subsequent activation of protein kinase A (PKA) and other downstream effectors.
By antagonizing the CRF2 receptor, this peptide prevents the activation of this signaling cascade, which explains its ability to inhibit sauvagine-stimulated cAMP accumulation in cell-based assays . Additionally, the compound's inhibition of MEK 1/2-dependent activation of ERK1/2 suggests that it also affects mitogen-activated protein kinase (MAPK) signaling pathways downstream of CRF2 receptor activation.
These effects on intracellular signaling pathways are consistent with the peptide's observed physiological effects, including its ability to prevent stress-enhanced fear conditioning in animal models. By blocking CRF2-mediated signaling, the peptide interferes with stress response mechanisms that involve this receptor subtype.
Physiological Significance and Applications
Role in Stress Response Mechanisms
The development of H-D-Phe-His-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-OH as a selective CRF2 receptor antagonist has significantly advanced our understanding of the differential roles of CRF receptor subtypes in stress responses. CRF is recognized as a central coordinator of endocrine, autonomic, immunologic, and behavioral responses to stress . The distinction between CRF1 and CRF2 receptor functions has been a critical area of investigation in stress research.
This peptide has enabled researchers to specifically block CRF2-mediated effects while leaving CRF1-mediated pathways intact, thereby facilitating the delineation of receptor subtype-specific functions in stress physiology. Studies employing this compound have contributed to the understanding that CRF receptors play key roles in both the brain and the gut as part of mechanisms through which various stressors impact physiological functions .
The peptide's ability to prevent stress-enhanced fear conditioning in animal models suggests a specific role for CRF2 receptors in mediating certain aspects of stress-related behavioral responses. This finding aligns with broader research indicating that CRF2 receptors may be particularly important in processing and adapting to chronic or sustained stressors, as opposed to acute stress responses.
Research Applications
As a pharmacological tool, H-D-Phe-His-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-OH has found significant applications in research investigating stress-related disorders and mechanisms. Its high selectivity for CRF2 receptors makes it valuable for studies aimed at:
-
Differentiating between CRF1 and CRF2 receptor functions in stress physiology
-
Investigating the role of CRF2 receptors in anxiety, depression, and other stress-related psychiatric conditions
-
Exploring CRF2-mediated effects in peripheral systems, including cardiovascular, gastrointestinal, and immune functions
-
Developing potential therapeutic approaches for stress-related disorders based on selective modulation of CRF receptor subtypes
The compound has been particularly useful in combination with selective CRF1 receptor antagonists, allowing researchers to dissect the relative contributions of each receptor subtype to various aspects of the stress response. By selectively blocking CRF2 receptors, researchers can isolate and study CRF1-mediated effects, and vice versa.
Table 3: Research Applications of Selective CRF Receptor Antagonists
| Application Area | Role of [dPhe11,His12]Svg (11-40) |
|---|---|
| Behavioral neuroscience | Investigating CRF2 role in fear, anxiety, and stress-coping behaviors |
| Neuroendocrinology | Differentiating CRF receptor roles in hypothalamic-pituitary-adrenal axis regulation |
| Gastrointestinal physiology | Studying CRF2-mediated effects on gut motility and secretion under stress |
| Cardiovascular research | Examining CRF2 involvement in cardiovascular responses to stress |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume